molecular formula C26H22N4O3 B2836376 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-31-2

3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2836376
CAS No.: 1207056-31-2
M. Wt: 438.487
InChI Key: OSDYXUNMNBONPT-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but they often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield quinazoline derivatives with additional carbonyl groups, while reduction reactions could produce more saturated analogs. Substitution reactions can lead to a wide variety of products, depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. For example, the compound might inhibit the activity of certain enzymes involved in cell proliferation, leading to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

What sets 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole moiety, in particular, might enhance its stability and reactivity compared to other quinazoline derivatives .

Properties

CAS No.

1207056-31-2

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-17-10-12-19(13-11-17)15-30-25(31)21-8-3-4-9-22(21)29(26(30)32)16-23-27-24(28-33-23)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3

InChI Key

OSDYXUNMNBONPT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C

solubility

not available

Origin of Product

United States

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